

# Pharmacological Profile of VU590 Dihydrochloride: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: VU590 dihydrochloride

Cat. No.: B591140

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**VU590 dihydrochloride** is a small molecule that has been identified as a potent and moderately selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1] Kir1.1 plays a crucial role in potassium homeostasis and sodium reabsorption in the kidney, making it a potential therapeutic target for diuretic agents. This technical guide provides a comprehensive overview of the pharmacological profile of **VU590 dihydrochloride**, including its mechanism of action, selectivity, and the experimental methodologies used for its characterization.

## Core Pharmacological Properties

**VU590 dihydrochloride** acts as a pore blocker of the Kir1.1 channel, with its binding site located within the intracellular pore of the channel.[2][3] The inhibitory effect is both voltage- and potassium-dependent, a characteristic feature of open-channel blockers.[3][4] The primary determinant of high-affinity binding of VU590 to Kir1.1 is the asparagine residue at position 171 (N171) within the channel's pore.[4]

## Quantitative Pharmacological Data

The inhibitory potency and selectivity of **VU590 dihydrochloride** have been characterized using various electrophysiological and ion flux assays. The following tables summarize the key

quantitative data.

Target	Assay Type	Species	Cell Line	IC50	Reference(s)
Kir1.1 (ROMK)	Thallium Flux Assay	Human	HEK293	290 nM	<a href="#">[1]</a>
Kir1.1 (ROMK)	Electrophysiology	Human	HEK293	204 nM (95% CI: 175–239 nM)	<a href="#">[4]</a>
Kir7.1	Thallium Flux Assay	Human	HEK293	8 µM	<a href="#">[1]</a>
Kir7.1	Electrophysiology	Human	HEK293	~8 µM	<a href="#">[4]</a>

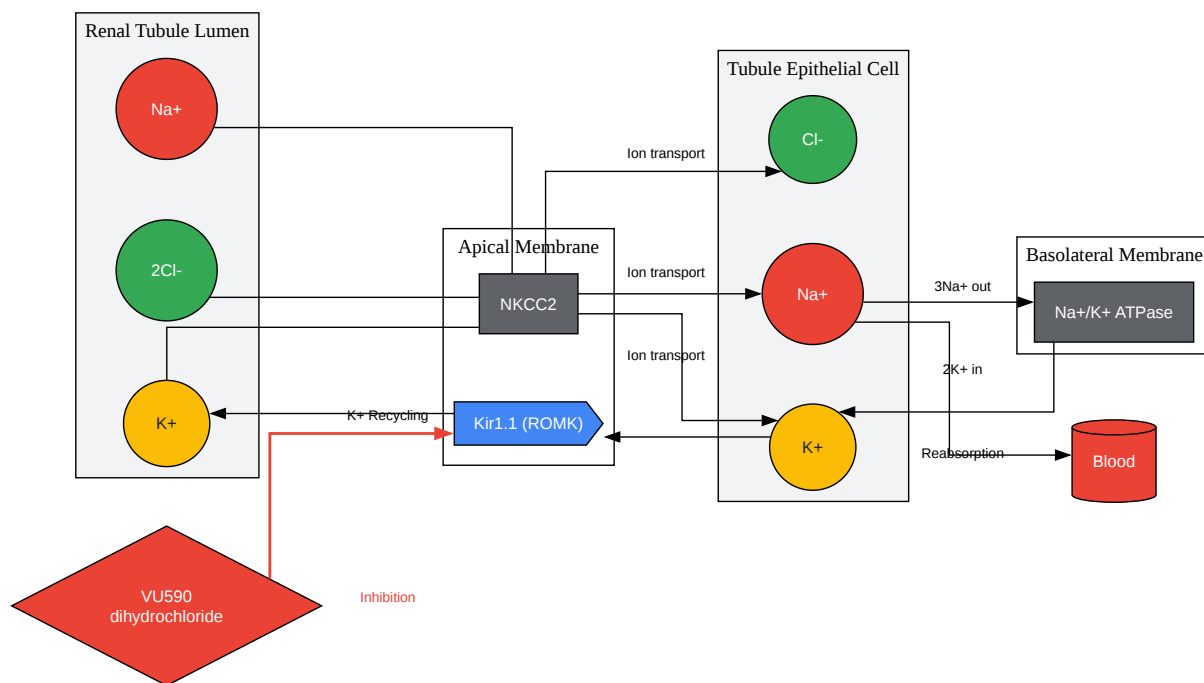
Table 1: Inhibitory Potency (IC50) of **VU590 Dihydrochloride**

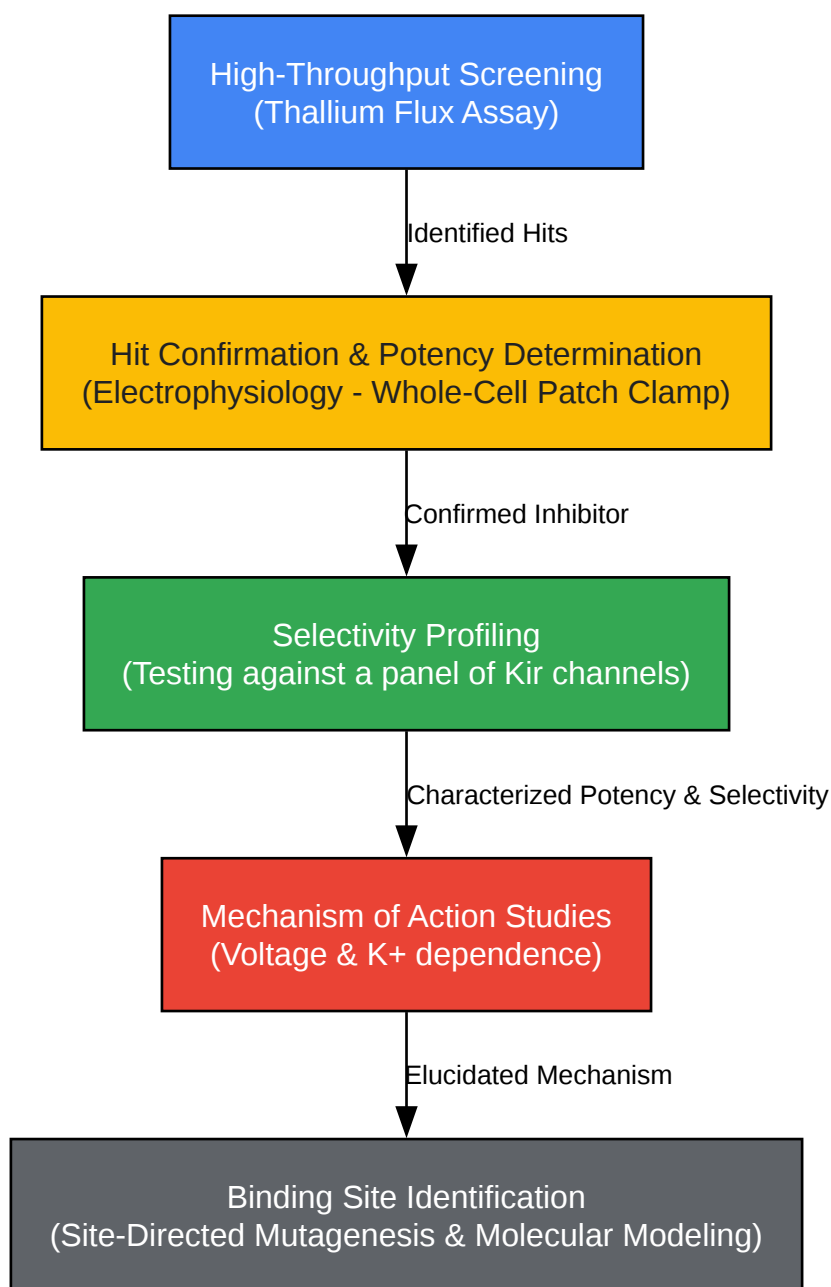
Off-Target	Assay Type	Species	Cell Line	Result at 10 µM VU590	Reference(s)
Kir2.1	Electrophysiology	Human	HEK293	No significant effect	<a href="#">[2]</a>
Kir4.1	Electrophysiology	Human	HEK293	No significant effect	<a href="#">[2]</a>

Table 2: Selectivity Profile of **VU590 Dihydrochloride**

## Signaling Pathway and Mechanism of Action

In the kidney, Kir1.1 (ROMK) is a key component of the potassium secretion and recycling pathway in the thick ascending limb and the collecting duct. Its activity is crucial for the function of the Na-K-2Cl cotransporter (NKCC2), which is essential for salt reabsorption. By blocking Kir1.1, **VU590 dihydrochloride** disrupts this process, leading to a diuretic effect.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of VU590 Dihydrochloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591140#pharmacological-profile-of-vu590-dihydrochloride]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)